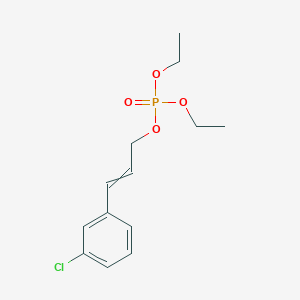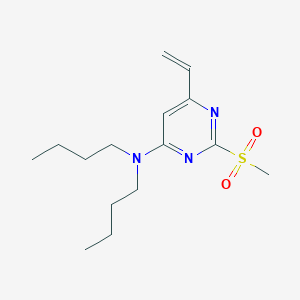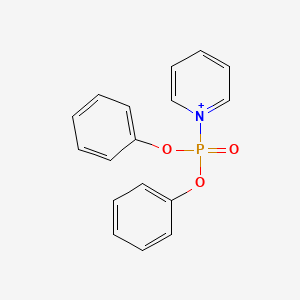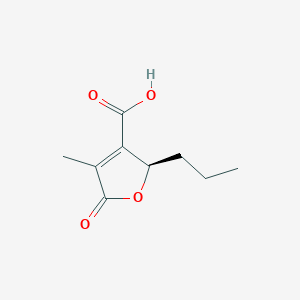
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is an organic compound that belongs to the class of organophosphates. This compound is characterized by the presence of a chlorophenyl group attached to a prop-2-en-1-yl chain, which is further linked to a diethyl phosphate group. Organophosphates are widely known for their applications in agriculture, medicine, and industry due to their diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate typically involves the reaction of 3-(3-chlorophenyl)prop-2-en-1-ol with diethyl phosphorochloridate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorochloridate. A common solvent used in this reaction is dichloromethane, and a base such as triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can enhance the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce phosphine oxides.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphate groups into molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated phosphate metabolism.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate involves its interaction with biological molecules, particularly enzymes. The compound can inhibit the activity of enzymes by phosphorylating serine, threonine, or tyrosine residues in their active sites. This phosphorylation can alter the enzyme’s conformation and reduce its catalytic activity. The molecular targets and pathways involved in these interactions are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-en-1-yl diethyl phosphate
- 3-(3-Chlorophenyl)prop-2-yn-1-yl diethyl phosphate
- 3-(3-Chlorophenyl)prop-2-en-1-yl dimethyl phosphate
Uniqueness
3-(3-Chlorophenyl)prop-2-en-1-yl diethyl phosphate is unique due to its specific structural configuration, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different levels of enzyme inhibition and biological activity, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
586418-55-5 |
|---|---|
Molekularformel |
C13H18ClO4P |
Molekulargewicht |
304.70 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)prop-2-enyl diethyl phosphate |
InChI |
InChI=1S/C13H18ClO4P/c1-3-16-19(15,17-4-2)18-10-6-8-12-7-5-9-13(14)11-12/h5-9,11H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
DMHSOLCDZPICIL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)OCC=CC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Butanoic acid, 3-methyl-3-[(phenylmethyl)thio]-, ethyl ester](/img/structure/B14232349.png)

![4-[2-(10-Chloroanthracen-9-YL)ethenyl]pyridine](/img/structure/B14232364.png)

![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![Trichloro[(2-iodophenyl)methyl]silane](/img/structure/B14232387.png)


![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)

![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
